Cas no 744254-11-3 (17-(2-Azanylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one hydrochloride)

17-(2-Azanylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one hydrochloride structure
744254-11-3 structure
Product Name:17-(2-Azanylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one hydrochloride
Numero CAS:744254-11-3
MF:C22H31ClFNO4
MW:427.937249422073
CID:562465
PubChem ID:90476326
Update Time:2025-04-19

17-(2-Azanylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • (11BETA,16BETA)-PREGNA-1,4-DIENE-3,20-DIONE,21-AMINO-9-FLUORO-11,17-DIHYDROXY-16-METHYL-,HYDROCHLORIDE
    • (8S,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-di hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopen ta[a]phenanthren-3-one,hydrochloride
    • 21-amino-9-fluoro-11β,17a-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione, hydrochloride
    • A838125
    • A838126
    • 17-(2-Azanylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-6,7,8,11,12,14,15,16-octahy
    • 744254-11-3
    • (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride
    • 21-amino-9-fluoro-11beta,17a-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dionehydrochloride
    • 17-(2-Azanylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one hydrochloride
    • Inchi: 1S/C22H30FNO4.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,26,28H,4-5,8,10-11,24H2,1-3H3;1H/t12-,15-,16-,17-,19-,20-,21-,22-;/m0./s1
    • Chiave InChI: AETGVMDUKQYTQU-PWIFQOOMSA-N
    • Sorrisi: Cl.F[C@@]12[C@]3(C=CC(C=C3CC[C@H]1[C@@H]1C[C@H](C)[C@](C(CN)=O)([C@@]1(C)C[C@@H]2O)O)=O)C

Proprietà calcolate

  • Massa esatta: 427.193
  • Massa monoisotopica: 427.193
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 2
  • Complessità: 808
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 101

Proprietà sperimentali

  • Punto di ebollizione: 578ºC at 760 mmHg
  • Punto di infiammabilità: 303.4ºC
  • PSA: 100.62000
  • LogP: 3.36440
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti